molecular formula C12H16BFN2O5 B12296900 (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid

Cat. No.: B12296900
M. Wt: 298.08 g/mol
InChI Key: NDGPGUVEZBYEKT-UHFFFAOYSA-N
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Description

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorophenyl group, and a tert-butoxycarbonyl-protected hydrazine moiety. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the tert-butoxycarbonyl-protected hydrazine: This step involves the reaction of hydrazine with di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected hydrazine.

    Introduction of the fluorophenyl group: The protected hydrazine is then reacted with a fluorophenyl derivative, such as 2-fluorobenzoyl chloride, to form the corresponding hydrazine derivative.

    Boronic acid formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The hydrazine moiety can be reduced to form the corresponding amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydrazine moiety can produce amine derivatives.

Scientific Research Applications

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.

    Industry: The compound can be utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism

Properties

Molecular Formula

C12H16BFN2O5

Molecular Weight

298.08 g/mol

IUPAC Name

[2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18)

InChI Key

NDGPGUVEZBYEKT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NNC(=O)OC(C)(C)C)F)(O)O

Origin of Product

United States

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